4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-2-ethyl-N-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-13-8(7(10)5-11-13)9(14)12-6(2)3/h5-6H,4,10H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGAKAUCRZLKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters. One common method includes the reaction of ethyl hydrazinecarboxylate with isopropyl acetoacetate under acidic or basic conditions to form the pyrazole ring .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition-metal catalysts, such as palladium or copper, are frequently used in these reactions. Additionally, one-pot multicomponent reactions have been developed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide and its analogs:
*Molecular weight inferred from structural similarity to ’s isobutyl analog.
Structural and Functional Insights
- Aromatic vs. Aliphatic Substituents : The 3-methoxyphenyl group in introduces aromaticity and electron-rich regions, which may improve π-π stacking interactions in biological targets but increase molecular weight (~260 vs. ~224 g/mol).
- Hybrid Structures : The 3-(3-methylpyrazolyl)propyl substituent in creates a hybrid pyrazole-pyrazole structure, increasing nitrogen content and hydrogen-bonding capacity (N₆ vs. N₄ in simpler analogs).
Physicochemical Properties
- Lipophilicity : The isopropyl group balances lipophilicity better than the hydrophilic 3-methoxyphenyl group or the highly lipophilic isobutyl chain , suggesting intermediate solubility in polar solvents.
- Stability : Analogs like (molecular weight 182.23) are stored under cooled conditions (blue ice), implying thermal sensitivity, which may extend to the target compound .
Research and Application Context
While direct pharmacological data for the target compound are unavailable, its analogs highlight trends:
- Kinase Inhibition : Pyrazole carboxamides are explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The isopropyl group’s size may optimize binding in ATP pockets .
- Phosphodiesterase (PDE) Targeting: notes pyrazole carboxamides like chlorodenafil (C₁₉H₂₁ClN₄O₃) as PDE inhibitors. The target compound’s smaller size (~224 g/mol vs. 397.85 g/mol for chlorodenafil) may limit off-target effects .
Biological Activity
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide (commonly referred to as "compound X") is a synthetic organic compound that has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of Biological Activity
The biological activity of compound X has been explored in various studies, highlighting its potential as an anticancer agent, anti-inflammatory drug, and antimicrobial compound. The following sections will delve into specific activities and the underlying mechanisms.
Anticancer Activity
Recent studies have shown that compound X exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- Inhibitory Concentrations : The compound demonstrated a GI50 value of 3.79 µM against MCF7 cells, indicating potent growth inhibition .
The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including:
- Inhibition of Aurora-A kinase, a critical regulator of cell cycle progression.
- Disruption of microtubule dynamics, leading to mitotic arrest .
Anti-inflammatory Properties
Compound X has also been evaluated for its anti-inflammatory potential. Research indicates that it can modulate inflammatory pathways by:
- Reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibiting the NF-kB signaling pathway, which plays a central role in inflammation .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, compound X exhibits antimicrobial activity. Studies have reported:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : Compound X showed MIC values ranging from 10 to 25 µg/mL against these strains, suggesting moderate antibacterial activity.
Data Summary Table
Case Studies
Several case studies have highlighted the therapeutic potential of compound X:
- Study on Cancer Cell Proliferation : A study demonstrated that treatment with compound X led to a significant decrease in cell viability in MCF7 cells compared to controls. The study noted that the compound induced G2/M phase arrest in the cell cycle .
- Inflammation Model : In an animal model of acute inflammation, administration of compound X resulted in reduced edema and lower levels of inflammatory markers in serum compared to untreated animals .
- Antimicrobial Efficacy : A comparative study evaluated the efficacy of compound X against standard antibiotics in treating bacterial infections in vitro. The results indicated that while not as potent as some antibiotics, it showed synergistic effects when combined with them.
Q & A
Q. What are the key synthetic routes for 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines or isocyanides. For example, analogous pyrazole-carboxamides are synthesized via:
Intermediate Formation : Condensation of ethyl acetoacetate with N-isopropyl isocyanide to form a carboximidoyl chloride intermediate .
Cyclization : Reaction with hydrazine derivatives under reflux in ethanol to yield the pyrazole core .
Characterization : Intermediates are validated using NMR (¹H/¹³C) and IR spectroscopy. For example, IR peaks at ~1620 cm⁻¹ (C=O stretch) confirm carboxamide formation .
Q. How is structural confirmation achieved for this compound?
Methodological Answer: Combined spectroscopic and crystallographic methods are critical:
- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles. For example, pyrazole ring bond lengths in analogs range from 1.34–1.38 Å (C–N) and 1.40–1.44 Å (C–C) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 239.15 for C₉H₁₈N₄O) .
- Elemental Analysis : Acceptable %C/%H/%N deviations ≤0.4% validate purity .
Advanced Research Questions
Q. How can contradictory data between computational models and experimental spectra be resolved?
Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. Strategies include:
Solvent Correction : Adjust computational models (e.g., DFT with PCM solvent fields) to match experimental conditions .
Tautomer Analysis : Use 2D NMR (e.g., HSQC) to identify dominant tautomers. For example, amino vs. imino forms in pyrazoles can shift ¹H NMR peaks by ~0.5 ppm .
Dynamic NMR : Variable-temperature studies detect slow-exchanging protons, clarifying conformational equilibria .
Q. What experimental design principles optimize synthetic yield?
Methodological Answer: A Design of Experiments (DoE) approach identifies critical factors:
Factors Screened : Temperature, solvent polarity, and reagent stoichiometry.
Response Surface Modeling : For a pyrazole analog, ethanol/water (3:1) at 80°C increased yield by 22% vs. pure ethanol .
Robustness Testing : Replicate reactions under optimal conditions (n=5) to confirm reproducibility (RSD <5%) .
Q. How are structure-activity relationships (SAR) explored for this compound?
Methodological Answer:
Molecular Docking : Use PyRx or AutoDock to simulate binding to targets (e.g., phosphodiesterases). For triazole analogs, docking scores correlate with IC₅₀ values (R² = 0.82) .
Pharmacophore Modeling : Identify critical motifs (e.g., carboxamide and ethyl groups) using Schrödinger Phase .
In Vitro Assays : Test inhibitory activity against enzyme panels (e.g., PDE5A1) with positive controls (e.g., sildenafil) .
Q. What strategies mitigate degradation during storage?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH, 1 month) identify vulnerable groups (e.g., carboxamide hydrolysis).
- Lyophilization : Freeze-drying in argon atmosphere reduces oxidation (shelf life >24 months at −20°C) .
- Excipient Screening : Co-formulation with cyclodextrins or PVP-K30 stabilizes hygroscopic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
